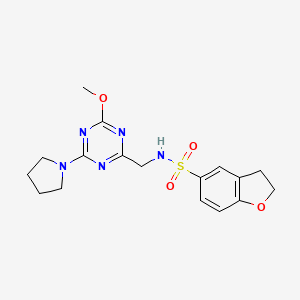![molecular formula C15H26N4O2 B2764647 N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide CAS No. 1223060-09-0](/img/structure/B2764647.png)
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a derivative of the well-known GABA (gamma-aminobutyric acid) transaminase inhibitor, vigabatrin, which is used to treat epilepsy. CPP-115 has been shown to have similar effects on GABA metabolism, but with fewer side effects, making it a promising candidate for the treatment of various neurological disorders.
作用機序
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide increases the concentration of GABA in the brain, which has a calming effect and can reduce anxiety and seizures.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA metabolism, N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide has been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for addiction. N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of neuroinflammatory disorders.
実験室実験の利点と制限
One of the major advantages of using N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide in lab experiments is its specificity. N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide targets a specific enzyme, GABA transaminase, which reduces the risk of off-target effects. However, one limitation of using N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide is its relatively short half-life, which can make it difficult to maintain a consistent concentration in experiments over time.
将来の方向性
There are a number of potential future directions for research on N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide. One area of interest is in the treatment of addiction, where N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide may be useful in combination with other medications or behavioral therapies. Another potential application is in the treatment of neuroinflammatory disorders, where N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide's anti-inflammatory effects may be beneficial. Additionally, further research is needed to understand the long-term effects of N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide on GABA metabolism and the brain.
合成法
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide involves a multi-step process that starts with the reaction of 1-cyanocyclohexylamine with ethyl chloroacetate to form N-ethyl-N-(1-cyanocyclohexyl)acetamide. This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to form N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide. The synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of addiction. N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance abuse disorders.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c16-13-15(4-2-1-3-5-15)17-14(21)12-19-8-6-18(7-9-19)10-11-20/h20H,1-12H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWHUGILEWACBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

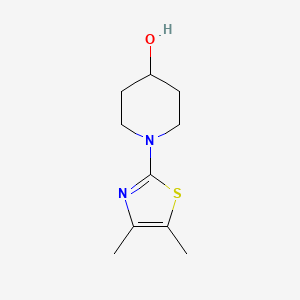
![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2764568.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2764570.png)
![N-benzyl-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2764573.png)
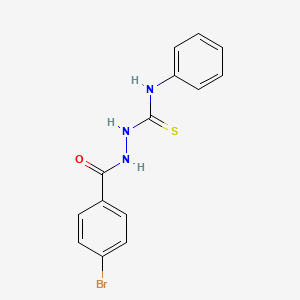
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764577.png)
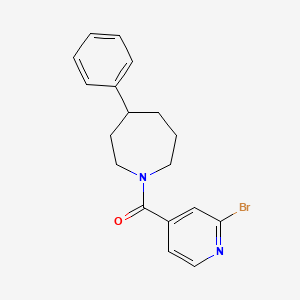
amine](/img/structure/B2764580.png)
![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)
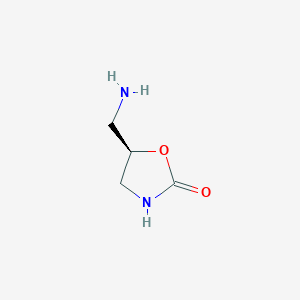
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2764584.png)
![N-(3-chlorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2764585.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2764586.png)
